Di(ethylene glycol) 2-ethylhexyl ether acrylate
Overview
Description
Di(ethylene glycol) 2-ethylhexyl ether acrylate, also known as 2-ethylhexyl carbitol acrylate, is a chemical compound with the molecular formula C15H28O4 and a molecular weight of 272.38 g/mol . It is a liquid at room temperature and is commonly used in the production of polymers and coatings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(ethylene glycol) 2-ethylhexyl ether acrylate is typically synthesized through an esterification reaction between 2-ethylhexanol and di(ethylene glycol) acrylate . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The water formed during the reaction is continuously removed to drive the reaction to completion . The product is then purified through distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Di(ethylene glycol) 2-ethylhexyl ether acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers.
Esterification: It can react with acids to form esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: Catalyzed by acids like sulfuric acid.
Hydrolysis: Carried out under acidic or basic conditions.
Major Products Formed
Polymerization: Forms polymers used in coatings and adhesives.
Esterification: Forms various esters depending on the acid used.
Hydrolysis: Forms di(ethylene glycol) and 2-ethylhexanol.
Scientific Research Applications
Di(ethylene glycol) 2-ethylhexyl ether acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of luminescent and thermoresponsive polymers.
Biology: Utilized in the development of nanogels for biomedical applications.
Medicine: Explored for use in drug delivery systems due to its ability to form amphiphilic copolymers.
Industry: Employed in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of di(ethylene glycol) 2-ethylhexyl ether acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of coatings and adhesives, where the compound forms a durable and flexible polymer matrix . The molecular targets and pathways involved include the formation of free radicals that initiate the polymerization process .
Comparison with Similar Compounds
Di(ethylene glycol) 2-ethylhexyl ether acrylate is unique compared to similar compounds due to its specific chemical structure and properties. Similar compounds include:
- Di(ethylene glycol) ethyl ether acrylate
- Ethylene glycol methyl ether acrylate
- Poly(ethylene glycol) methyl ether acrylate
These compounds share similar chemical properties but differ in their molecular structures, which can affect their reactivity and applications. This compound is particularly valued for its ability to form flexible and durable polymers, making it suitable for high-performance coatings and adhesives .
Properties
IUPAC Name |
2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJQRPYVCIXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404931 | |
Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117646-83-0 | |
Record name | 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117646-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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